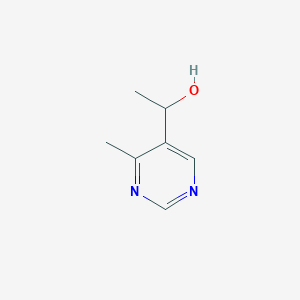![molecular formula C11H13N3S B1428915 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine CAS No. 1341589-45-4](/img/structure/B1428915.png)
3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Descripción general
Descripción
“3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine” is a compound that contains a pyridine and thiazole ring, both of which are aromatic heterocycles . The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have been used in the design of privileged structures in medicinal chemistry .
Aplicaciones Científicas De Investigación
Dynamic Tautomerism and Divalent N(I) Character
- Tautomeric Structures and Electron Distribution : N-(Pyridin-2-yl)thiazol-2-amine, a chemical unit in this compound class, shows six competitive isomeric structures with minor energy differences. Some isomers exhibit divalent N(I) character, influencing electron distribution and tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).
Structural and Reaction Studies
- Polymorphic Forms and Molecular Structures : Structural characterization of polymorphic forms and molecular structures of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea and its derived 2-aminothiazoles, has been conducted, revealing different hydrogen bonding patterns and crystal structures (Böck et al., 2020).
- Reactions with Nucleophiles : The compound reacts with various nucleophiles to form different acyclic and cyclic derivatives, showcasing its versatility in chemical reactions (Sokolov & Aksinenko, 2010).
Synthesis and Antimicrobial Activity
- New Compound Synthesis : Synthesis of new compounds containing the thiazole moiety, like 1-(2-(4,5-Dihydro-3-(4-methyl-2-phenylthiazol-5-yl)-5-phenylpyrazol-1-yl)-4-substituted thiazol-5-yl)-2-phenyldiazene, has been explored for their potential antimicrobial properties (Abdelhamid et al., 2010).
Structural Analysis and Potential Applications
- X-ray and DFT Studies : X-ray and density functional theory (DFT) studies of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine provide insights into their structure, stability, and potential applications (Dani et al., 2013).
Potential in Medical Research
- Histone Lysine Demethylase Inhibitors : The discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM) shows the compound's potential in medical research, particularly in epigenetics and cancer treatment (Bavetsias et al., 2016).
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions for “3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine” could involve further exploration of its potential biological activities and applications in various fields.
Propiedades
IUPAC Name |
3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-12-11(8)13-6-10-9(2)14-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQUARRPJBIOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=C(N=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



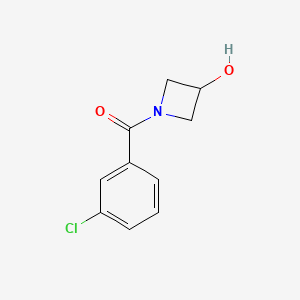

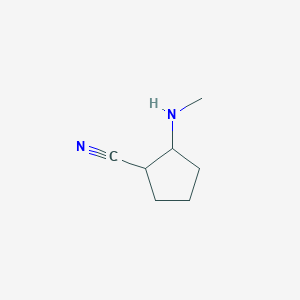
![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

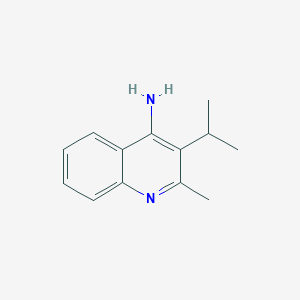
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
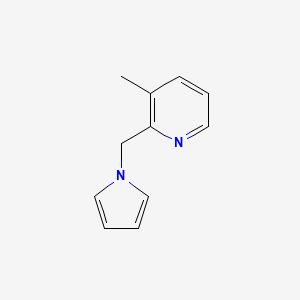
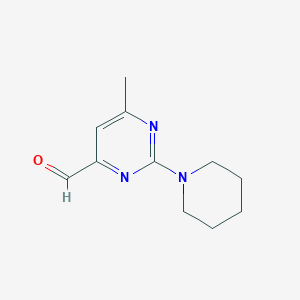
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
